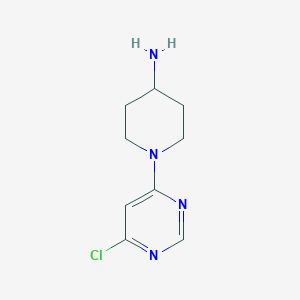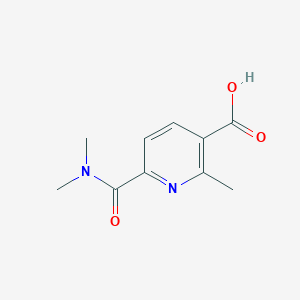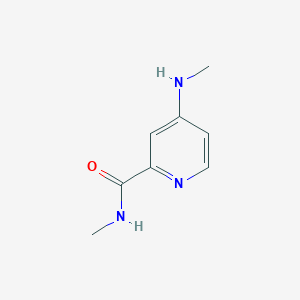
1-(6-Chlorpyrimidin-4-yl)piperidin-4-amin
Übersicht
Beschreibung
“1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN3. It is a tertiary amino compound and a dialkylarylamine . It is also known by other names such as “1-(6-chloro-2-pyridinyl)-4-piperidinamine” and "SR57227A" .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” consists of a piperidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring contains a chlorine atom at the 6th position .
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Pharmazeutische Chemie
Piperidinderivate wie 1-(6-Chlorpyrimidin-4-yl)piperidin-4-amin sind in der Arzneimittelsynthese von entscheidender Bedeutung. Sie dienen als wichtige Zwischenprodukte bei der Konstruktion komplexer pharmazeutischer Verbindungen aufgrund ihrer vielseitigen chemischen Reaktivität . Diese Verbindung kann weiter funktionalisiert werden, um eine Vielzahl biologisch aktiver Moleküle zu erzeugen, was möglicherweise zu neuen Therapeutika führt.
Pharmakologische Forschung
In der Pharmakologie werden die Derivate dieser Verbindung auf ihre potenzielle Wirkung als Pharmakophore untersucht. Pharmakophore sind molekulare Gerüste, die die wesentlichen Merkmale tragen, die für die biologische Aktivität eines Arzneimittels verantwortlich sind . Die Forschung an solchen Derivaten kann zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.
Antimikrobielle Mittel
Die Chlorpyrimidinyl- und Piperidinylgruppen sind dafür bekannt, zu antimikrobiellen Eigenschaften beizutragen. Studien haben gezeigt, dass strukturell ähnliche Verbindungen eine signifikante Aktivität gegen eine Reihe von mikrobiellen Krankheitserregern aufweisen, was darauf hindeutet, dass this compound eine wertvolle Leitverbindung bei der Entwicklung neuer antimikrobieller Mittel sein könnte .
Krebsforschung
Verbindungen mit einem Piperidin-Kern wurden auf ihre Antikrebsaktivität untersucht. Das Vorhandensein eines Chlorpyrimidinyl-Moleküls kann diese Eigenschaften verstärken, wodurch this compound zu einem Kandidaten für die Entwicklung von Antikrebsmedikamenten wird. Es kann das Wachstum von Krebszellen hemmen oder Signalwege stören, die für das Tumorwachstum entscheidend sind .
Neuropharmakologie
Piperidinderivate werden oft auf ihre Auswirkungen auf das zentrale Nervensystem untersucht. Sie können als Bausteine für Medikamente dienen, die auf neurologische Erkrankungen wie Alzheimer-Krankheit, Schizophrenie und Depression abzielen. Die Chlorpyrimidinylgruppe in this compound könnte die Wechselwirkung der Verbindung mit neuronalen Rezeptoren verändern, was zu neuartigen Behandlungen für diese Erkrankungen führen kann .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie werden Piperidinderivate zur Synthese von Pestiziden und Herbiziden verwendet. Die strukturellen Merkmale von this compound könnten genutzt werden, um neue Agrochemikalien zu entwickeln, die effektiver und umweltfreundlicher sind .
Wirkmechanismus
The exact mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine is not well understood. However, it is believed to act as a substrate for certain enzymes, such as cytochrome P450, and as an inhibitor of certain enzymes, such as tyrosine kinase. It is also believed to interact with cellular components, such as proteins and lipids, to affect cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine are not well understood. However, it has been shown to affect the metabolism of cells, as well as the activity of certain enzymes. It has also been shown to affect the activity of certain neurotransmitters in the nervous system, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is stable under normal conditions. It is also soluble in water and ethanol, making it easy to handle and store. Furthermore, it can be synthesized from readily available starting materials.
However, there are also some limitations to the use of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The potential future directions for 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify other potential applications for it. Additionally, further research is needed to develop improved synthesis methods for this compound and to identify new and more efficient uses for it in laboratory experiments. Finally, further research is needed to identify potential therapeutic applications for 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine.
Safety and Hazards
Based on the available data, “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” may pose certain hazards. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSZHCHBMPQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)






![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)




![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)